XAP044

Übersicht

Beschreibung

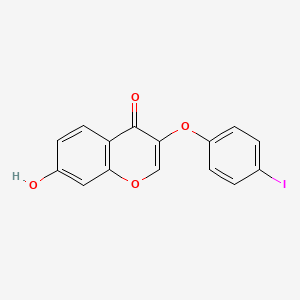

“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .

Synthesis Analysis

The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis

The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: Modulation des mGlu7-Rezeptors

XAP044 ist ein potenter, selektiver und reversibler Antagonist des mGlu7-Rezeptors . Dieser Rezeptorsubtyp ist an der synaptischen Transmission beteiligt und wird mit verschiedenen neurologischen Erkrankungen in Verbindung gebracht. Durch die Hemmung von mGlu7 kann this compound dazu beitragen, die Rolle des Rezeptors bei Erkrankungen wie Angstzuständen, Depressionen und Schizophrenie zu entschlüsseln, was möglicherweise zu neuen therapeutischen Ansätzen führt.

Studien zur Blut-Hirn-Schranken-Permeabilität

Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, dient this compound als wertvolles Werkzeug zur Untersuchung der Pharmakokinetik neuroaktiver Verbindungen . Seine Permeabilität ermöglicht es Forschern, die Dynamik der Medikamentenverabreichung an das zentrale Nervensystem zu untersuchen und therapeutische Strategien für Erkrankungen des Gehirns zu optimieren.

Forschung zu psychiatrischen Erkrankungen

This compound zeigt in präklinischen Modellen antidepressive und anxiolytische Eigenschaften . Dies macht es zu einer bedeutenden Verbindung für die Untersuchung der Pathophysiologie psychiatrischer Erkrankungen und für das Screening potenzieller Behandlungen, die den mGlu7-Rezeptor anvisieren.

Synaptische Plastizität und Gedächtnisbildung

Die Verbindung blockiert selektiv die Langzeitpotenzierung (LTP) in der lateralen Amygdala . LTP ist ein Prozess, der Synapsen stärkt und als zellulärer Mechanismus für Lernen und Gedächtnis angesehen wird. Die Wirkung von this compound auf LTP liefert Erkenntnisse zur Gedächtnisbildung und zum Potenzial zur Behandlung von Gedächtnisstörungen.

Chemische Synthese und Wirkstoffdesign

Die Struktur von this compound beinhaltet ein Chromenon-Rückgrat, das ein Schlüsselelement in vielen Pharmazeutika ist . Seine Synthese und Funktionalisierung können zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen.

Molekular-Docking- und Wirkstoff-Rezeptor-Interaktionsstudien

Der Wirkmechanismus von this compound beinhaltet die Verhinderung des Schließens der Venusfliegenfalle-Agonistenbindungsdomäne . Diese einzigartige Interaktion kann durch molekulare Docking-Simulationen untersucht werden und liefert wertvolle Informationen für das Design von rezeptorspezifischen Medikamenten.

Komparative Pharmakologie

This compound hat eine schwache Bindungsaffinität zu mGlu5- und mGlu8-Rezeptoren gezeigt . Dies ermöglicht vergleichende Studien, um die subtilen Unterschiede zwischen Rezeptorsubtypen zu verstehen, was für die Entwicklung von selektiven Rezeptormodulatoren entscheidend ist.

Neurochemische Forschung

Als Antagonist des mGlu7-Rezeptors kann this compound verwendet werden, um die Rolle von Glutamat, dem primären exzitatorischen Neurotransmitter im Gehirn, zu untersuchen . Diese Forschung kann zu einem besseren Verständnis neurochemischer Prozesse und zur Entwicklung von Behandlungen für Glutamat-bedingte Erkrankungen beitragen.

Wirkmechanismus

XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .

Mode of Action

This compound acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .

Biochemical Pathways

This compound affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .

Pharmacokinetics

It is known that this compound isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.

Result of Action

The inhibition of mGluR 7 by this compound results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .

Safety and Hazards

Zukünftige Richtungen

The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKJJYWINSUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

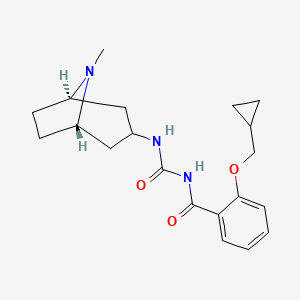

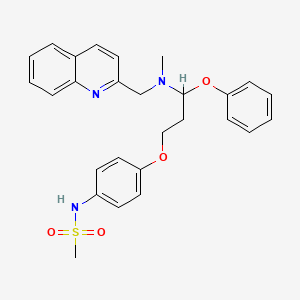

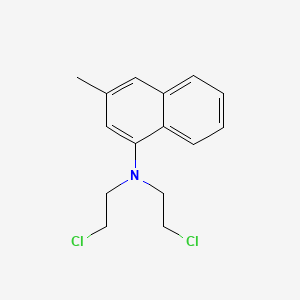

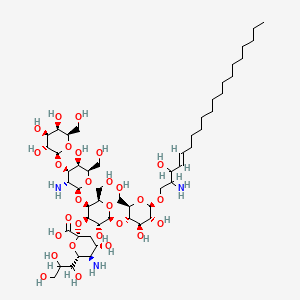

Feasible Synthetic Routes

Q1: How does XAP044 interact with its target and what are the downstream effects?

A: this compound is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, this compound binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, this compound inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []

Q2: What is the impact of structural modifications on this compound's activity?

A: Research suggests that modifications to the this compound structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing this compound derivatives with enhanced therapeutic potential.

Q3: What are the in vitro and in vivo effects of this compound?

A: In vitro studies have demonstrated that this compound effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]

Q4: What is known about the pharmacokinetics of this compound?

A: While detailed pharmacokinetic studies are limited, research indicates that this compound demonstrates good brain exposure following systemic administration. [] This suggests that this compound can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.

Q5: What are the implications of this compound's unique binding site for drug discovery?

A: The discovery of this compound's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)

![Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B1684172.png)